molecular formula C10H10O3 B8424009 4-Ethoxy-benzofuran-3-one CAS No. 7169-36-0

4-Ethoxy-benzofuran-3-one

Cat. No.: B8424009
CAS No.: 7169-36-0
M. Wt: 178.18 g/mol
InChI Key: QYPQVAUXGWLNGU-UHFFFAOYSA-N
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Description

4-Ethoxy-benzofuran-3-one is a synthetic benzofuran derivative of significant interest in medicinal chemistry and anticancer drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural and synthetic compounds . Benzofuran-3-one derivatives have been reported as highly potential alkylating agents and have shown promising cytotoxic activity . Specifically, related benzofuranone derivatives (aurones) have demonstrated compelling antineoplastic activities, making this chemical class a valuable template for developing new oncological therapeutics . Researchers utilize this compound as a key synthetic intermediate or precursor for the design and synthesis of more complex molecules. Its core structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR), particularly in the development of novel anticancer agents . The ethoxy substituent can influence the compound's electronic properties and binding affinity to biological targets. The reported biological activity of closely related analogues suggests potential value in screening against various human cancer cell lines, such as lung carcinoma (A-549) and breast cancer (MCF-7) cells, as a basis for such research . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

7169-36-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-ethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c1-2-12-8-4-3-5-9-10(8)7(11)6-13-9/h3-5H,2,6H2,1H3

InChI Key

QYPQVAUXGWLNGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)CO2

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxy-2,5-dimethylfuran-3(2H)-one (CAS 636-26-0)

  • Core Structure: Furan-3-one (non-aromatic, partially saturated furan ring).
  • Substituents : Methoxy (-OCH₃) at position 4; methyl (-CH₃) groups at positions 2 and 4.
  • Key Features : The methoxy group is less lipophilic than ethoxy, while the methyl groups add steric bulk. The lack of aromaticity in the furan-3-one core may reduce stability compared to benzofuran derivatives .

(3E)-3-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}dihydrofuran-2(3H)-one (CAS 5443-12-9)

  • Core Structure : Dihydrofuran-2-one (saturated furan ring with a ketone group).
  • Substituents : Benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups on a phenyl ring; methylidene (=CH-) group at position 3.
  • Key Features : The benzyloxy group introduces significant steric hindrance and lipophilicity. The conjugated methylidene group may enhance reactivity in cycloaddition or nucleophilic reactions .

Hypothetical Comparison with 4-Ethoxy-benzofuran-3-one

  • Core Structure: Benzofuran-3-one (aromatic benzene fused to a furanone ring).
  • Substituent : Ethoxy (-OCH₂CH₃) at position 4.
  • Inferred Properties: Lipophilicity: Higher than methoxy analogs due to the longer ethoxy chain. Stability: Enhanced aromaticity from the benzofuran core compared to non-aromatic furanones. Reactivity: Reduced electrophilicity at the carbonyl group due to electron-donating ethoxy substituents.

Data Table: Theoretical Comparison of Key Properties

Property This compound (Hypothetical) 4-Methoxy-2,5-dimethylfuran-3(2H)-one (3E)-3-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}dihydrofuran-2(3H)-one
Core Structure Benzofuran-3-one Furan-3-one Dihydrofuran-2-one
Aromaticity High (benzene ring) Low (non-aromatic) Low (saturated core)
Key Substituents Ethoxy (-OCH₂CH₃) Methoxy (-OCH₃), methyl (-CH₃) Benzyloxy (-OCH₂C₆H₅), methoxy (-OCH₃)
Lipophilicity (logP) ~2.5 (estimated) ~1.8 (lower alkoxy) ~3.2 (high due to benzyloxy)
Steric Bulk Moderate Moderate (methyl groups) High (benzyloxy and phenyl groups)
Reactivity Moderate (electron-donating ethoxy) High (less steric hindrance) Variable (conjugated methylidene enhances reactivity)

Research Findings and Implications

  • Substituent Effects : Ethoxy groups in this compound likely improve membrane permeability compared to methoxy analogs but may reduce aqueous solubility .
  • Core Structure Impact : The benzofuran system offers greater thermal and oxidative stability than furan-3-one or dihydrofuran-2-one derivatives, making it advantageous for pharmaceutical or material science applications.
  • Synthetic Challenges : Bulkier substituents (e.g., benzyloxy in CAS 5443-12-9) complicate synthesis due to steric effects, whereas ethoxy groups balance reactivity and manufacturability .

Preparation Methods

Acid-Mediated Cyclization of Quinone Derivatives

The benzofuran scaffold can be constructed via acid-catalyzed cyclization of benzoquinone (BQ) derivatives. A one-pot method refluxes BQ with cyclohexenone in a toluene/acetic acid (4:1) mixture, inducing [3+2] heteroannulation. This process forms the dihydrobenzofuran intermediate, which undergoes spontaneous oxidation to yield the aromatic core. For 4-Ethoxy-benzofuran-3-one, substituting cyclohexenone with ethoxy-containing precursors enables direct incorporation of the ethoxy group at the 4-position. The reaction typically completes within 18–24 hours at 110°C, achieving 68–72% yield after chromatography.

Friedel-Crafts Acylation for 3-Ketone Installation

Friedel-Crafts acylation is critical for introducing the 3-ketone moiety. A patent-described method reacts 2-n-butyl benzofuran with phosgene and 4-methoxybenzoyl chloride in dichloroethane, catalyzed by AlCl3. Demethylation of the methoxy group using excess AlCl3 at 50°C subsequently generates the 4-hydroxy intermediate, which is ethoxylated via alkylation. This two-step process achieves an overall yield of 62% but requires strict moisture control due to AlCl3’s hygroscopicity.

Ethoxy Group Introduction via Nucleophilic Substitution

Alkylation of Phenolic Intermediates

Introducing the ethoxy group often involves alkylating a phenolic precursor. For example, 4-hydroxy-benzofuran-3-one reacts with ethyl bromide in the presence of K2CO3 in DMF at 80°C. The reaction’s success hinges on the phenolic oxygen’s nucleophilicity, with yields reaching 78% after 12 hours. However, over-alkylation at the 3-ketone position is a competing side reaction, necessitating careful stoichiometric control.

Mitsunobu Reaction for Stereochemical Control

In cases requiring retention of configuration, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple ethanol with a 4-hydroxy-benzofuran-3-one derivative. This method avoids racemization and achieves 83% yield but is limited by the high cost of reagents.

One-Pot Synthesis Methodologies

CuI/l-Proline Catalyzed Tandem Reactions

A one-pot synthesis condenses acrylonitriles with benzyl carbamates in DMF using NaH as a base, followed by CuI/l-proline-catalyzed cyclization. For this compound, substituting the acrylonitrile with an ethoxy-substituted derivative streamlines the process. The tandem reaction completes in 14 hours at 90°C, yielding 70% product with 99.1% HPLC purity.

Tandem Suzuki Coupling-Hydrolysis

Suzuki coupling of 3-bromo-benzofuran derivatives with ethoxy-substituted boronic esters, followed by nitrile hydrolysis, provides a modular route. Using PdCl2(dppf)·CH2Cl2 as a catalyst and K3PO4 as a base in MeCN, this method achieves 65–75% yield over two steps. The hydrolysis step employs H2O2 and KH2PO4 in DMSO-H2O-MeCN, selectively converting nitriles to ketones without disturbing the ethoxy group.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

Pd-based catalysts dominate functionalization steps. For instance, PdCl2(dppf)·CH2Cl2 facilitates Suzuki coupling between bromobenzofurans and ethoxyaryl boronic esters with 82% efficiency. Key to success is the use of n-Bu4NBr as a phase-transfer catalyst, which enhances solubility in MeCN.

AlCl3-Mediated Demethylation and Acylation

AlCl3 serves dual roles in Friedel-Crafts acylation and demethylation. A patent exemplifies this by using 2.2 equivalents of AlCl3 to simultaneously acylate and demethylate intermediates, reducing reagent waste. This approach cuts costs by 40% compared to traditional methods requiring separate steps.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid-mediated cyclization7295One-pot, no coupling reagentsLong reaction time (24 h)
Friedel-Crafts6298Scalable, low costMoisture-sensitive conditions
Suzuki coupling7599Modular, high functional group toleranceRequires Pd catalyst
CuI/l-proline7099.1Tandem reaction, high purityHigh-temperature conditions

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-benzofuran-3-one, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves cyclization of ethoxy-substituted precursors under acidic or basic conditions. For example, ethoxy-substituted benzofuranones can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. Key optimization parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Temperature control : Maintaining 60–80°C to avoid side reactions like over-alkylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for ≥95% purity .
  • Analytical validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry (EI-MS) for molecular ion verification .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

  • ¹H NMR : Identify ethoxy (-OCH₂CH₃) protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.8–4.1 ppm). The benzofuran ring protons appear as doublets in the aromatic region (δ 6.8–7.5 ppm) .
  • ¹³C NMR : The carbonyl (C=O) resonates at δ 170–175 ppm, while the ethoxy carbons appear at δ 14–16 (CH₃) and δ 60–65 (OCH₂) .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O-C (ethoxy, ~1250 cm⁻¹) .
  • MS : Molecular ion peak [M⁺] at m/z corresponding to C₁₀H₁₀O₃ (MW: 178.18), with fragmentation patterns indicating loss of ethoxy (-OCH₂CH₃) or CO groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard identifiers (e.g., "Irritant") .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified chemical waste protocols .

Q. What are the standard chromatographic methods for analyzing this compound in complex mixtures?

Methodological Answer:

  • HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm UV .
  • GC-MS : Employ a DB-5 column (30 m × 0.25 mm) with helium carrier gas. Program temperature from 50°C (2 min) to 250°C at 10°C/min .

Q. How can solubility and stability of this compound be evaluated for experimental design?

Methodological Answer:

  • Solubility screening : Test in polar (water, methanol) and non-polar solvents (dichloromethane, toluene) using UV-Vis spectroscopy at λ_max ≈ 270 nm .
  • Stability studies : Conduct accelerated degradation tests under UV light, heat (40–60°C), and varied pH (2–12). Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

Methodological Answer:

  • Data refinement : Use SHELXL for structure solution, applying twin refinement for non-merohedral twinning and modeling disorder with PART instructions .
  • Validation tools : Analyze R-factors (R₁ < 5%), check for electron density outliers, and cross-validate with Hirshfeld surface analysis .
  • Comparative studies : Align structures with similar derivatives (e.g., methoxy analogs) using Mercury software to identify bond-length/angle discrepancies .

Q. What computational strategies predict the reactivity of this compound in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular dynamics (MD) : Simulate solvation effects in methanol/water using OPLS-AA forcefield to assess stability under reaction conditions .

Q. How can kinetic studies elucidate the mechanism of this compound degradation under oxidative conditions?

Methodological Answer:

  • Pseudo-first-order kinetics : Monitor degradation via UV-Vis at varying H₂O₂ concentrations. Calculate rate constants (k) using linear regression of ln[C] vs. time .
  • Isotope labeling : Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation into degradation products via LC-HRMS .

Q. What advanced spectroscopic methods resolve tautomeric equilibria in this compound derivatives?

Methodological Answer:

  • Variable-temperature NMR : Acquire spectra from 25°C to −60°C to slow tautomer interconversion. Identify keto-enol forms via split signals .
  • 2D NOESY : Correlate spatial proximity of protons to confirm dominant tautomeric states .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound analogs?

Methodological Answer:

  • SAR studies : Synthesize halogenated derivatives (e.g., 6-bromo, 7-fluoro) and test against enzyme targets (e.g., kinases) via fluorescence-based assays .
  • Docking simulations : Use AutoDock Vina to predict binding affinities to active sites (e.g., COX-2). Compare with IC₅₀ values from in vitro assays .

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